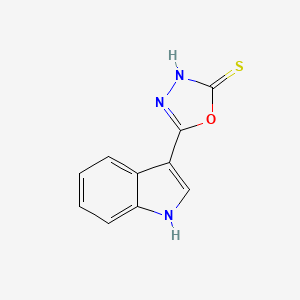

5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol

Descripción general

Descripción

5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features both an indole and an oxadiazole ring. Indole derivatives are known for their significant biological activities, including antiviral, anticancer, and anti-inflammatory properties . The oxadiazole ring, on the other hand, is known for its stability and ability to participate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are commonly used for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced oxadiazole derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Antiviral Activity

Recent studies have highlighted the potential of 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol as an inhibitor of HIV-1 transcription. Novel derivatives have shown efficacy in inhibiting HIV replication cycles in T cell lines and peripheral blood mononuclear cells infected with HIV-1. These compounds specifically interfere with the viral transcriptional process without affecting other infection stages .

Anticancer Properties

The compound has been extensively investigated for its anticancer properties. A series of derivatives have demonstrated significant inhibitory effects against various cancer cell lines. For instance:

| Compound | Cancer Type | IC50 Value (µM) |

|---|---|---|

| 5-(4-chlorophenyl)-1,3,4-oxadiazole | MCF-7 (breast cancer) | 17.33 |

| N-substituted derivatives | Various types | <10 |

These studies indicate that modifications to the oxadiazole structure can enhance anticancer activity significantly .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds derived from this structure have been shown to reduce inflammation markers in various models, suggesting a pathway for therapeutic use in inflammatory diseases .

Chemical Sensors and Material Development

In addition to biological applications, this compound has utility in developing new materials and chemical sensors due to its unique chemical properties. Its ability to form complexes with metals makes it suitable for sensor applications that detect specific ions or molecules.

Case Study 1: Antiviral Mechanism

A study focused on the mechanism of action revealed that 5-(1H-indol-3-yl)-1,3,4-oxadiazole derivatives inhibit the ejection of histone H3 during HIV transcription processes. This suggests that these compounds may target epigenetic modulation pathways critical for viral replication .

Case Study 2: Anticancer Screening

A comprehensive screening conducted by the National Cancer Institute evaluated multiple derivatives against various cancer cell lines. Among these compounds, some exhibited remarkable growth inhibition rates against CNS and renal cancers .

Mecanismo De Acción

The mechanism of action of 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

5-(1H-Indol-3-yl)-pyrazolyl derivatives: These compounds also feature an indole ring and are used as colorimetric sensors for anions.

N-arylsulfonyl-3-acetylindole derivatives: Known for their antiviral activity.

Uniqueness

5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of both an indole and an oxadiazole ring, which imparts a combination of biological activity and chemical stability .

Actividad Biológica

5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention due to its diverse biological activities. This article explores its antibacterial, enzyme-inhibitory, and potential anticancer properties based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the condensation of indole derivatives with various thioketones or isothiocyanates, leading to the formation of 1,3,4-oxadiazole derivatives. The specific compound can be synthesized through a multi-step reaction involving hydrazides and carbon disulfide .

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. The antibacterial efficacy was evaluated against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Several derivatives showed MIC values comparable to standard antibiotics such as ciprofloxacin. For instance:

- Compound 6d : MIC of 9.00 ± 4.12 µM against S. aureus.

- Compound 6s : MIC of 9.12 ± 2.15 µM against E. coli.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| 6d | S. aureus | 9.00 ± 4.12 |

| 6s | E. coli | 9.12 ± 2.15 |

| 6c | B. subtilis | 10.43 ± 2.29 |

These results indicate that modifications at the thiol position can enhance antibacterial activity .

Enzyme Inhibition

The compound also exhibits promising enzyme-inhibitory activities, particularly against:

- α-glucosidase : A key enzyme in carbohydrate digestion.

- Butyrylcholinesterase (BChE) : Involved in neurotransmission.

Inhibitory Potency:

- The derivative tested showed an IC50 value of 17.11 ± 0.02 µg/mL for α-glucosidase, outperforming acarbose (IC50 = 38.25 ± 0.12 µg/mL) as a standard .

Hemolytic Activity

The hemolytic activity of these compounds was also assessed to determine their safety profile in biological systems:

- One compound exhibited only 1.5% hemolytic activity , indicating low toxicity towards red blood cells .

Anticancer Potential

Emerging research suggests that oxadiazole derivatives may possess anticancer properties:

- In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation significantly.

For example, compounds were screened for their effects on various cancer cell lines:

- Compounds demonstrated IC50 values ranging from 0.275 µM to 2.80 µM , indicating potent cytotoxic effects against cancer cells compared to standard treatments like doxorubicin .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activities of these compounds:

- Antibacterial Efficacy : A study synthesized multiple S-alkylated derivatives and tested their antibacterial properties against clinically isolated strains with promising results.

- Enzyme Inhibition Studies : Investigations into enzyme inhibition highlighted the potential for these compounds in managing conditions like diabetes by inhibiting α-glucosidase.

- Cytotoxicity Against Cancer Cells : Research focusing on anticancer activity revealed that some derivatives induced apoptosis in cancer cell lines, supporting further exploration into their therapeutic applications.

Propiedades

IUPAC Name |

5-(1H-indol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c15-10-13-12-9(14-10)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHFDWVKCUDWIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=NNC(=S)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401333727 | |

| Record name | 5-(1H-indol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49676758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

379725-80-1 | |

| Record name | 5-(1H-indol-3-yl)-3H-1,3,4-oxadiazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401333727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.